molecular formula C15H18BF3O2 B567679 (E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane CAS No. 1242770-50-8

(E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane

Cat. No.: B567679
CAS No.: 1242770-50-8
M. Wt: 298.112
InChI Key: ICHUCLGNVHZZQF-MDZDMXLPSA-N
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Description

(E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C15H18BF3O2 and its molecular weight is 298.112. The purity is usually 95%.
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Scientific Research Applications

  • Fluorescence Probes for Hydrogen Peroxide Detection : A study synthesized a series of boronate ester fluorescence probes, including a derivative of the compound , for detecting hydrogen peroxide (H2O2). These probes displayed varied fluorescence responses towards H2O2, highlighting the compound's potential in biochemical sensing and imaging applications (Lampard et al., 2018).

  • Synthesis of Stilbene Derivatives and Polyenes : Another study focused on synthesizing novel stilbene derivatives of this compound, demonstrating its potential in creating boron-containing resveratrol analogs and as an intermediate for conjugated polyene materials potentially useful in LCD technology. The biological testing of these compounds for potential therapeutic applications in neurodegenerative diseases is ongoing (Das et al., 2015).

  • Polymer Synthesis : The compound has been used in the synthesis of deeply colored polymers containing isoDPP units, indicating its role in developing new materials with potential applications in organic electronics (Welterlich et al., 2012).

  • Selective Synthesis of Dienes : It has been employed in the highly selective synthesis of 1-substituted (E)-buta-1,3-dienes, showcasing its utility as a building block in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions (Szudkowska‐Fratczak et al., 2014).

  • Luminescent Properties in Copolymers : Its use in synthesizing fluorene copolymers with luminescent properties further underlines its relevance in materials science, particularly for light-emitting applications (Cheon et al., 2005).

  • Silicon-Based Drugs and Odorants : The compound has been explored as a building block for silicon-based drugs and odorants, highlighting its potential in pharmaceutical and fragrance industries (Büttner et al., 2007).

  • Continuous Flow Synthesis : A study described a scalable process for preparing this compound, demonstrating its industrial applicability and efficiency in synthesis (Fandrick et al., 2012).

  • Electrochemical Properties : Its electrochemical properties have been analyzed, opening avenues for its application in electrochemical sensing and reaction development (Tanigawa et al., 2016).

Safety and Hazards

The safety data sheet for 4-(Trifluoromethyl)benzoyl chloride, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (respiratory system) .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)10-9-11-5-7-12(8-6-11)15(17,18)19/h5-10H,1-4H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHUCLGNVHZZQF-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855654
Record name 4,4,5,5-Tetramethyl-2-{(E)-2-[4-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242770-50-8
Record name 4,4,5,5-Tetramethyl-2-{(E)-2-[4-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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